molecular formula C16H10N2O4 B3024437 (Z)-4-(2-Nitrobenzylidene)-2-phenyloxazol-5(4H)-one CAS No. 66949-10-8

(Z)-4-(2-Nitrobenzylidene)-2-phenyloxazol-5(4H)-one

Cat. No. B3024437
CAS RN: 66949-10-8
M. Wt: 294.26 g/mol
InChI Key: QRTYQFYODBKCHQ-RAXLEYEMSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the oxazole ring, possibly through a cyclization reaction. The nitrobenzylidene group could potentially be introduced through a condensation reaction with 2-nitrobenzaldehyde .

Scientific Research Applications

Immunomodulation and Tyrosinase Inhibition

  • Synthesis and Biological Activity : (Z)-4-(4-nitrobenzylidene)-2-phenyloxazol-5(4H)-one demonstrates potential as an immunomodulator and tyrosinase inhibitor. Its synthesis process, suitable for an upper-division undergraduate organic chemistry laboratory, offers high yields of up to 97% without the need for preparative chromatography (Rodrigues, Martinho, & Afonso, 2015).

Synthesis of 3-Amino-1H-Quinolin-2-One

  • Synthesis Method : An efficient method for synthesizing 3-amino-1H-quinolin-2-one involves condensation of o-nitrobenzaldehyde with hippuric acid to produce 4-(2-nitrobenzylidene)-2-phenyloxazol-5-one, which is then further processed (Juárez-Gordiano et al., 2002).

Molecular Structure Investigation

  • Synthesis and Structural Analysis : The synthesis and molecular structure of related compounds, like (Z)-5-(4-nitrobenzyliden)-3-N(2-ethoxyphenyl)-2-thioxo-thiazolidin-4-one (ARNO), have been studied, contributing to the understanding of the molecular geometry and intermolecular interactions of similar structures (Benhalima et al., 2011).

Spectroscopic Properties and Bioactivity

  • Photophysical Studies and Bioactivity : In-depth spectroscopic analyses, including NMR and IR spectroscopy, have been conducted on synthesized 4-(4-formylbenzylidene)-2-phenyloxazol-5(4H)-one. Studies have extended to investigating its solvatochromism, dipole moments, and biological activity, notably its interaction with proteins and ion transporters (Krawczyk et al., 2020).

Corrosion Inhibition

  • Inhibitory Action for Corrosion : Compounds like (Z) -5-methyl-4 - ((3-nitrobenzylidene) amino) -2,4-dihydro- 3H-1,2,4-triazole-3-thione, structurally related to the subject compound, have been studied for their corrosion inhibitory properties, indicating potential applications in material science (Merimi et al., 2019).

Nitrene Intermediate Synthesis

  • Creation of Oxazolo[5,4-b]quinoline : The treatment of compounds similar to (Z)-4-(2-Nitrobenzylidene)-2-phenyloxazol-5(4H)-one has been explored to facilitate the synthesis of oxazolo[5,4-b]quinoline, demonstrating a potential route in organic synthesis (Kametani, Yamanaka, & Ogasawara, 1969).

Molecular Docking Studies

  • Spectroscopic and Docking Analysis : Extensive spectroscopic studies, including FT-IR and NMR, combined with molecular docking methodologies, have been applied to compounds like (2Z,5Z)-5-(4-nitrobenzylidene)-3-N (2-methoxyphenyl)-2-N’ (2-methoxyphenylimino) thiazolidin-4-one, offering insights into molecular interactions and potential biological targets (Djafri et al., 2020).

properties

IUPAC Name

(4Z)-4-[(2-nitrophenyl)methylidene]-2-phenyl-1,3-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10N2O4/c19-16-13(10-12-8-4-5-9-14(12)18(20)21)17-15(22-16)11-6-2-1-3-7-11/h1-10H/b13-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRTYQFYODBKCHQ-RAXLEYEMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CC3=CC=CC=C3[N+](=O)[O-])C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=N/C(=C\C3=CC=CC=C3[N+](=O)[O-])/C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

7621-81-0
Record name NSC42341
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42341
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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